molecular formula C10H8FNO B8769305 5'-Fluorospiro[cyclopropane-1,1'-isoindolin]-3'-one

5'-Fluorospiro[cyclopropane-1,1'-isoindolin]-3'-one

Cat. No.: B8769305
M. Wt: 177.17 g/mol
InChI Key: FDPYUDLKWKUWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Fluorospiro[cyclopropane-1,1'-isoindolin]-3'-one is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

6-fluorospiro[2H-isoindole-3,1'-cyclopropane]-1-one

InChI

InChI=1S/C10H8FNO/c11-6-1-2-8-7(5-6)9(13)12-10(8)3-4-10/h1-2,5H,3-4H2,(H,12,13)

InChI Key

FDPYUDLKWKUWOW-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=C(C=C3)F)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(2-bromo-4-fluorophenyl)cyclopropanamine (3.0 g, 17.4 mmol), Pd(dppf)Cl2 (0.4 g), DIPEA (5.05 g, 39.1 mmol) in DMF (40 mL) was stirred in an autoclave under 2 MPa of CO (g) at 130° C. for 16 hours. After it was cooled down to room temperature, the reaction mixture was diluted with EtOAt (300 mL) and washed with brine. The organic layer was dried over anhy. Na2SO4, filtered, and concentrated under reduced pressure to give a crude product which was purified by chromatography to afford title compound (600 mg, yield 26%) as a brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
26%

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